molecular formula C25H33N5O3 B2719665 7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1040650-29-0

7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2719665
CAS No.: 1040650-29-0
M. Wt: 451.571
InChI Key: BLTOEDVNYGKJDU-UHFFFAOYSA-N
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Description

7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

Chemistry

In chemistry, 7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities that make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process starts with the preparation of the core pyrazolo[4,3-c]pyridine structure, followed by the introduction of the butylpiperazine and methoxypropyl groups through nucleophilic substitution and acylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Mechanism of Action

The mechanism of action of 7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Uniqueness

Compared to similar compounds, 7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to the presence of the butyl group on the piperazine ring. This structural feature may influence its chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-3-4-11-27-13-15-29(16-14-27)24(31)21-18-28(12-8-17-33-2)19-22-23(21)26-30(25(22)32)20-9-6-5-7-10-20/h5-7,9-10,18-19H,3-4,8,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTOEDVNYGKJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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